molecular formula C3H5F3O B168408 (2R)-1,1,1-trifluoropropan-2-ol CAS No. 17628-73-8

(2R)-1,1,1-trifluoropropan-2-ol

Cat. No. B168408
Key on ui cas rn: 17628-73-8
M. Wt: 114.07 g/mol
InChI Key: GILIYJDBJZWGBG-UWTATZPHSA-N
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Patent
US08895733B2

Procedure details

6-Chloronicotinic acid (0.500 g, 3.17 mmol), powdered potassium hydroxide (0.712 g, 12.69 mmol) and 1,1,1-trifluoropropan-2-ol (0.724 g, 6.35 mmol) were combined in DMSO (12 mL) and heated in a sealed tube to 100 C for 18 h. The mixture was acidified to pH 1 by adding 2M hydrochloric acid. The mixture was then left to stand at room temperature overnight and the resultant precipitate filtered off, washed with water and dried under vacuum to afford the title compound as a cream solid (0.527 g, 71%). 1H NMR (500 MHZ, MeOH-d4) δ ppm 8.82 (1H, d), 8.29 (1H, dd), 6.94 (1H, d), 5.96 (1H, m) and 1.52 (3H, d).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.712 g
Type
reactant
Reaction Step Two
Quantity
0.724 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
12 mL
Type
solvent
Reaction Step Five
Yield
71%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][N:3]=1.[OH-].[K+].[F:13][C:14]([F:19])([F:18])[CH:15]([OH:17])[CH3:16].Cl>CS(C)=O>[F:13][C:14]([F:19])([F:18])[CH:15]([O:17][C:2]1[N:3]=[CH:4][C:5]([C:6]([OH:8])=[O:7])=[CH:9][CH:10]=1)[CH3:16] |f:1.2|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
ClC1=NC=C(C(=O)O)C=C1
Step Two
Name
Quantity
0.712 g
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
0.724 g
Type
reactant
Smiles
FC(C(C)O)(F)F
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
12 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated in a sealed tube to 100 C for 18 h
Duration
18 h
WAIT
Type
WAIT
Details
The mixture was then left
FILTRATION
Type
FILTRATION
Details
the resultant precipitate filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
FC(C(C)OC1=CC=C(C=N1)C(=O)O)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.527 g
YIELD: PERCENTYIELD 71%
YIELD: CALCULATEDPERCENTYIELD 70.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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